molecular formula C10H16N2NaO8 B1671101 Edetate sodium CAS No. 64-02-8

Edetate sodium

Cat. No. B1671101
Key on ui cas rn: 64-02-8
M. Wt: 315.23 g/mol
InChI Key: KHJWSKNOMFJTDN-UHFFFAOYSA-N
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Patent
US04394355

Procedure details

A solution of tetrasodium ethylenediaminetetraacetate was prepared by mixing 8.0033 grams of solid ethylenediaminetetraacetic acid with 250 ml H2O and about 10.5 grams of a 50% aqueous solution of sodium hydroxide. This mixture includes sufficient sodium to provide a pH at least 12 (actual pH was 13.1) in the resulting solution of sodium EDTA. A large excess of caustic was avoided, because excess caustic will, in the next step of the process, react with cobalt to form cobalt hydroxide which readily oxidizes in the presence of air to the oxide. The hydroxide and the oxide form a gelatinous precipitate which can constitute a substantial cobalt loss in the process. This EDTA-solution step of the process is conducted advantageously at about 68° C.
[Compound]
Name
solid
Quantity
8.0033 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:12]([CH2:17][C:18]([OH:20])=[O:19])[CH2:13][C:14]([OH:16])=[O:15])[CH2:2][N:3]([CH2:8][C:9]([OH:11])=[O:10])[CH2:4][C:5]([OH:7])=[O:6].[OH-].[Na+:22].[Na]>O>[CH2:2]([N:3]([CH2:8][C:9]([O-:11])=[O:10])[CH2:4][C:5]([O-:7])=[O:6])[CH2:1][N:12]([CH2:17][C:18]([O-:20])=[O:19])[CH2:13][C:14]([O-:16])=[O:15].[Na+:22].[Na+:22].[Na+:22].[Na+:22] |f:1.2,5.6.7.8.9,^1:22|

Inputs

Step One
Name
solid
Quantity
8.0033 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution of tetrasodium ethylenediaminetetraacetate was prepared

Outcomes

Product
Name
Type
product
Smiles
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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